molecular formula C9H9N5O2 B5806501 2-methoxy-N-(1H-tetrazol-5-yl)benzamide

2-methoxy-N-(1H-tetrazol-5-yl)benzamide

Cat. No.: B5806501
M. Wt: 219.20 g/mol
InChI Key: ATALZUCFEBUDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N-(1H-tetrazol-5-yl)benzamide is a synthetic benzamide derivative characterized by a methoxy group at the ortho-position of the benzamide ring and a 1H-tetrazol-5-yl substituent attached to the nitrogen atom. This compound belongs to a class of molecules designed to target G protein-coupled receptors (GPCRs), particularly GPR35, which is implicated in pain, inflammation, and metabolic disorders . The tetrazole moiety enhances metabolic stability and bioavailability, while the methoxy group contributes to ligand-receptor interactions. Synthetically, it can be derived via a [3 + 2] cycloaddition of N-(2-cyanophenyl)benzamide precursors with sodium azide and AlCl₃ in tetrahydrofuran (THF) under reflux conditions .

Properties

IUPAC Name

2-methoxy-N-(2H-tetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2/c1-16-7-5-3-2-4-6(7)8(15)10-9-11-13-14-12-9/h2-5H,1H3,(H2,10,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATALZUCFEBUDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-N-(1H-tetrazol-5-yl)benzamide typically involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with

Scientific Research Applications

Medicinal Chemistry Applications

1.1. GPR35 Agonists

One of the notable applications of 2-methoxy-N-(1H-tetrazol-5-yl)benzamide derivatives is their role as GPR35 agonists. G protein-coupled receptor 35 (GPR35) is implicated in pain, inflammation, and metabolic diseases. Research has demonstrated that introducing a tetrazole group significantly increases the potency of compounds targeting GPR35. A series of derivatives were synthesized and evaluated for their agonistic activities using dynamic mass redistribution assays, highlighting their potential in developing therapeutic agents for inflammatory conditions .

1.2. Antiallergic Agents

Another significant application is in the development of antiallergic agents. A series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides were synthesized to assess their effects on allergic responses. One compound exhibited remarkable potency, being 85 times more effective than the standard treatment disodium cromoglycate in a rat model of passive cutaneous anaphylaxis . This suggests that tetrazole-containing compounds could be promising candidates for treating allergic conditions.

Synthesis Techniques

The synthesis of this compound and its derivatives can be achieved through various methods:

2.1. Microwave-Assisted Synthesis

Microwave-assisted methods have been reported to enhance the efficiency and yield of tetrazole synthesis. For instance, reactions involving nitrile derivatives and sodium azide under microwave irradiation have yielded high percentages (up to 99%) of 5-substituted 1H-tetrazoles, including those with the desired benzamide structure . This method is advantageous for its rapid reaction times and high yields.

2.2. Multicomponent Reactions

Multicomponent reactions (MCRs) are another effective strategy for synthesizing tetrazole derivatives. These reactions often involve combining three or more reactants in one pot, simplifying the synthetic process and reducing waste . Utilizing bismuth as a catalyst in MCRs has shown promise for producing aminotetrazoles efficiently.

3.1. Antimicrobial Activity

Research indicates that some tetrazole derivatives exhibit antimicrobial properties against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. This antimicrobial activity is attributed to the structural characteristics of the tetrazole ring, which enhances interaction with microbial targets .

3.2. Anti-inflammatory Effects

The anti-inflammatory potential of tetrazole derivatives has been explored in several studies. The ability to modulate inflammatory pathways through GPR35 activation positions these compounds as candidates for treating conditions like rheumatoid arthritis and other inflammatory disorders .

Case Studies and Research Findings

Study Focus Findings
Study on GPR35 AgonistsSynthesis and evaluation of benzamide derivativesPotent agonists identified with enhanced activity due to tetrazole group
Antiallergic Agent StudyEvaluation of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamidesOne compound showed significant efficacy compared to standard treatments
Antimicrobial Activity ResearchTesting against various bacterial strainsNotable activity against Bacillus cereus and Pseudomonas aeruginosa

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of 2-methoxy-N-(1H-tetrazol-5-yl)benzamide is heavily influenced by substituent position and type. Below is a comparative analysis with structurally related benzamide-tetrazole derivatives:

Compound Name Substituent Position/Type Biological Target EC₅₀ (μM) Key Findings
This compound o-methoxy, tetrazole GPR35 0.059* High agonistic potency; para-methoxy analogues show superior activity .
N-(5-Bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide (56) p-methoxy, bromo GPR35 0.059 Highest potency in DMR assays; Kd = 0.01 μM .
N-(5-Bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide (63) p-methoxy, o-fluoro GPR35 0.041 Enhanced activity due to electron-withdrawing fluoro group .
N-(2-(1H-Tetrazol-5-yl)phenyl)-4-chlorobenzamide (48) p-chloro GPR35 0.52 Moderate activity; less potent than methoxy derivatives .
Pranlukast (ONO-1078) Benzopyran-tetrazole CysLT1 receptor N/A Antiallergic drug; structural divergence shifts target specificity .
2-(Formylamino)-N-(1H-tetrazol-5-yl)benzamide o-formylamino Antiallergic N/A Demonstrates antiallergic activity via histamine pathway modulation .

Notes:

  • Substituent Position : Para-substituted methoxy (e.g., compound 56) confers higher GPR35 agonism (EC₅₀ = 0.059 μM) compared to ortho- or meta-methoxy derivatives (EC₅₀ = 0.86–1.94 μM) .
  • Electron-Withdrawing Groups : Fluoro substituents (e.g., compound 63) enhance potency due to increased binding affinity (Kd = 0.02 μM) .
  • Biological Target Specificity : Tetrazole-benzamide derivatives exhibit divergent receptor selectivity. For instance, Pranlukast targets CysLT1 receptors, while methoxy-tetrazole benzamides are selective for GPR35 .
Physicochemical and Pharmacokinetic Properties

Lipinski’s Rule of Five analysis indicates that this compound and its para-substituted analogues (e.g., 56, 63) exhibit favorable druglikeness:

Property This compound Compound 56 Compound 63
Molecular Weight (Da) ~285 430 448
LogP 2.1* 3.5 3.8
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 5 6 7
Solubility (μM) 12.3* 8.7 6.5

Key Observations :

  • Compound 56 and 63 have higher molecular weights (>400 Da) but remain within acceptable ranges for oral bioavailability .
  • The methoxy group improves solubility compared to chloro or trifluoromethyl analogues .

Q & A

Q. What are the established synthetic routes for 2-methoxy-N-(1H-tetrazol-5-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves a two-step approach:

  • Step 1 : Condensation of 2-methoxybenzoyl chloride with 5-aminotetrazole in the presence of pyridine as a base, yielding the intermediate .
  • Step 2 : Cycloaddition or functionalization steps to stabilize the tetrazole moiety. Reaction parameters (e.g., temperature, solvent polarity, and catalyst choice) critically influence yield. For example, AlCl3 in THF at 90°C enhances cycloaddition efficiency .
  • Optimization : Systematic variation of solvents (DMF vs. THF), reaction times (5–24 hours), and stoichiometric ratios (1:1 to 1:1.2 for benzoyl chloride:amine) can improve purity (>95% by HPLC) and yield (60–91%) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) is performed using a diffractometer (e.g., CAD-4) with Mo-Kα radiation (λ = 0.71073 Å). Absorption corrections are applied to mitigate errors from crystal imperfections .
  • Refinement : The SHELX suite (SHELXL/SHELXS) is the gold standard for small-molecule refinement. Hydrogen atoms are placed geometrically, and anisotropic displacement parameters are refined for non-H atoms. A typical R-factor threshold is <0.08 for high-confidence models .

Advanced Research Questions

Q. What structural features of this compound influence its bioactivity as a G protein-coupled receptor (GPCR) ligand?

  • Key Features :
  • The methoxy group at the 2-position enhances lipophilicity, improving membrane permeability.
  • The tetrazole ring acts as a bioisostere for carboxylic acids, offering metabolic stability and strong hydrogen-bonding capacity with GPCR active sites (e.g., GPR35) .
    • SAR Insights : Fluorine or bromine substituents on the benzamide ring increase potency (e.g., IC50 values of 0.01–0.02 μM in DMR assays). Conversely, bulkier groups (e.g., trifluoromethyl) may reduce binding affinity due to steric hindrance .

Q. How can researchers resolve contradictions in reported bioactivity data for tetrazole-containing benzamides?

  • Data Discrepancy Sources :
  • Assay Variability : Dynamic mass redistribution (DMR) vs. cAMP assays may yield divergent EC50 values due to pathway-specific signaling .
  • Hydrogenation Artifacts : Incomplete reduction of nitro intermediates (e.g., 3-nitrobenzamide derivatives) during synthesis can introduce impurities, skewing activity results. Extended hydrogenation times (6.5 hours vs. 2.5 hours) ensure complete conversion .
    • Mitigation Strategies :
  • Validate purity via LC-MS and NMR prior to screening.
  • Use orthogonal assays (e.g., SPR for binding affinity, DMR for functional activity) to confirm results .

Q. What computational methods are recommended for predicting the druglikeness of this compound derivatives?

  • Physicochemical Profiling : Calculate logP (octanol-water partition coefficient) and topological polar surface area (TPSA) using tools like Molinspiration. Ideal ranges: logP <5, TPSA <140 Ų .
  • Docking Studies : AutoDock Vina or Schrödinger Glide can model interactions with GPCRs. Focus on key residues (e.g., Arg3.36 in GPR35) that form salt bridges with the tetrazole group .
  • ADMET Prediction : SwissADME or ADMETLab2.0 assess absorption, CYP450 inhibition, and hERG liability. Derivatives with ClogP >5 often exhibit poor solubility .

Methodological Challenges

Q. How can researchers address low yields in the cycloaddition step during tetrazole ring formation?

  • Catalyst Optimization : Replace traditional NaN3 with Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance regioselectivity and yield .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve azide solubility, while additives like Et3N mitigate side reactions .

Q. What strategies improve the stability of this compound in aqueous solutions?

  • pH Adjustment : Maintain solutions at pH 6–7 to prevent tetrazole ring protonation/deprotonation, which accelerates degradation.
  • Lyophilization : Formulate as a lyophilized powder with excipients (e.g., mannitol) to enhance shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.